molecular formula C11H11NOS B1371066 2,4,6-Trimethylbenzoyl isothiocyanate CAS No. 32709-74-3

2,4,6-Trimethylbenzoyl isothiocyanate

Cat. No. B1371066
CAS RN: 32709-74-3
M. Wt: 205.28 g/mol
InChI Key: HRCDFWAWYGALDR-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzoyl isothiocyanate is a chemical compound with the molecular weight of 205.28 . Its IUPAC name is 2,4,6-trimethylbenzoyl isothiocyanate .


Molecular Structure Analysis

The InChI code for 2,4,6-Trimethylbenzoyl isothiocyanate is 1S/C11H11NOS/c1-7-4-8(2)10(9(3)5-7)11(13)12-6-14/h4-5H,1-3H3 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the molecule.

Scientific Research Applications

Synthesis Techniques

  • 2,4,6-Trimethylbenzoyl isothiocyanate is involved in the synthesis of various complex molecules. For instance, a study described a novel approach for the synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles, highlighting the use of isothiocyanates in water-promoted tandem reactions (Zhang, Jia, Wang, & Fan, 2011). Another example includes the metal-free synthesis of 2-aminobenzothiazoles from aryl isothiocyanates and formamides, emphasizing the role of 2,4,6-trimethylbenzoyl isothiocyanate in such reactions (He, Li, Luo, Huang, & Zhu, 2016).

Pharmaceutical Research

  • In pharmaceutical research, 2,4,6-Trimethylbenzoyl isothiocyanate derivatives are explored for their potential applications. For example, the compound is used in the synthesis of various heterocyclic systems, potentially offering antimicrobial activities (Hemdan, 2010). Additionally, the compound is involved in the synthesis of structurally and pharmaceutically significant molecules, as demonstrated in various research studies.

Material Science

  • In the field of material science, 2,4,6-Trimethylbenzoyl isothiocyanate plays a crucial role in the synthesis of complex organic compounds. It is used in creating molecules that have specific applications in materials and chemical engineering. For instance, it is involved in reactions leading to the formation of compounds with unique properties useful in various industrial applications.

Environmental Chemistry

  • The use of 2,4,6-Trimethylbenzoyl isothiocyanate in green chemistry highlights its importance in environmentally sustainable processes. Studies have shown its involvement in reactions that emphasize environmentally friendly solvents and methodologies (Zhang, Jia, Wang, & Fan, 2011).

properties

IUPAC Name

2,4,6-trimethylbenzoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-7-4-8(2)10(9(3)5-7)11(13)12-6-14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCDFWAWYGALDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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